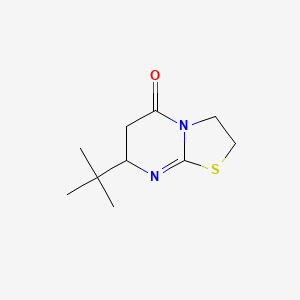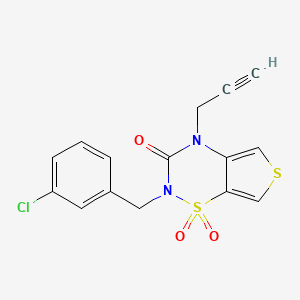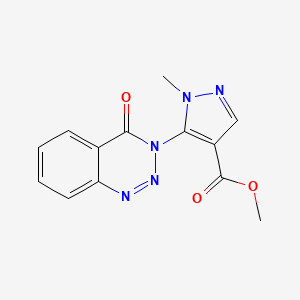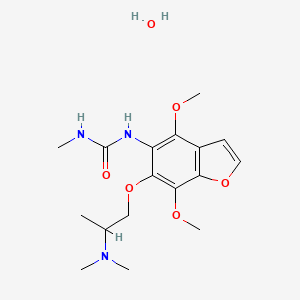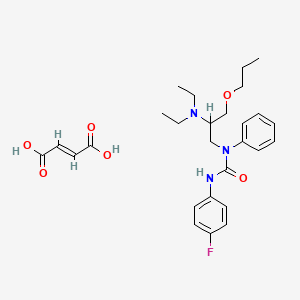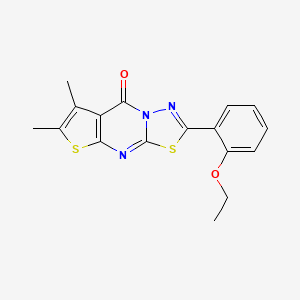
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- is a complex organic compound with a unique structure that integrates multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route begins with the preparation of the thieno[2,3-d]pyrimidin-4-one system, which is then further functionalized to introduce the thiadiazole ring and the ethoxyphenyl and dimethyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Applications De Recherche Scientifique
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective COX-2 inhibitor, which could make it useful in the development of anti-inflammatory drugs.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential COX-2 inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- stands out due to its unique combination of heterocyclic systems and substituents. Similar compounds include:
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the core thieno[2,3-d]pyrimidin-4-one structure but differ in their substituents and additional rings.
Propriétés
Numéro CAS |
88753-98-4 |
|---|---|
Formule moléculaire |
C17H15N3O2S2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
11-(2-ethoxyphenyl)-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C17H15N3O2S2/c1-4-22-12-8-6-5-7-11(12)14-19-20-16(21)13-9(2)10(3)23-15(13)18-17(20)24-14/h5-8H,4H2,1-3H3 |
Clé InChI |
VYJYIJUZBPKBJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(N=C3S2)SC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


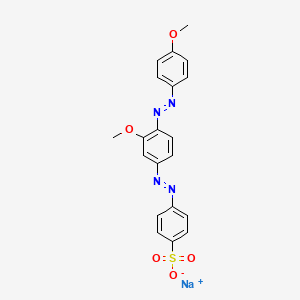
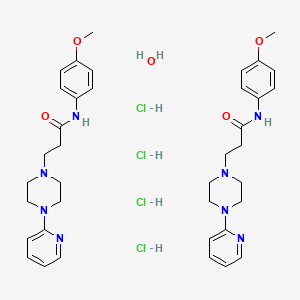
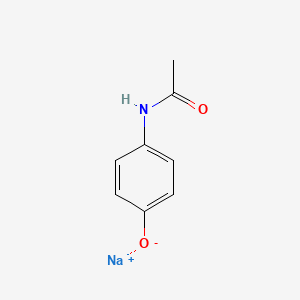

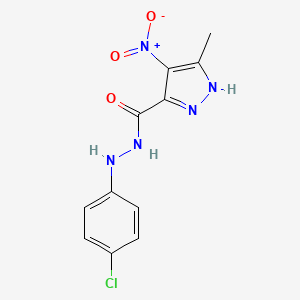

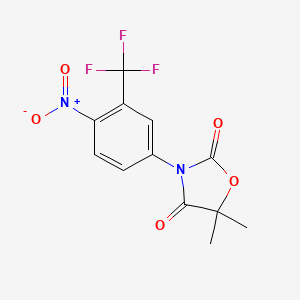
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
